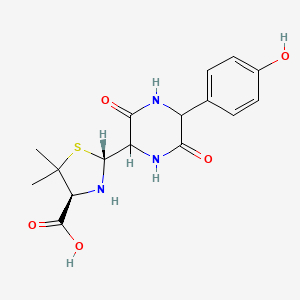

Amoxicillin Diketopiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O5S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2R,4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)/t9?,10?,11-,14+/m0/s1 |

InChI Key |

IIZCCQJEPBWGJU-YXLKDIQASA-N |

Isomeric SMILES |

CC1([C@@H](N[C@H](S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |

Canonical SMILES |

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Amoxicillin Diketopiperazine

Topic: Synthesis and Characterization of Amoxicillin Diketopiperazine (ADP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

Amoxicillin Diketopiperazine (ADP), pharmacopoeially designated as Amoxicillin Impurity C , represents a critical degradation product in the lifecycle of beta-lactam antibiotics.[1] Structurally, it is a 2,5-diketopiperazine derivative formed via the intramolecular aminolysis of the beta-lactam ring by the side-chain alpha-amino group.

For drug development professionals, ADP is not merely a waste product; it is a stable, non-antibiotic marker of thermal and solution-state instability. Furthermore, its formation is immunologically significant, as the diketopiperazine ring can act as a hapten, potentially contributing to the hypersensitivity reactions associated with penicillin therapy.

This guide provides a definitive, self-validating protocol for the synthesis, isolation, and structural characterization of ADP. Unlike generic degradation studies, this protocol focuses on the acid-catalyzed thermal cyclization method, which offers higher specificity and yield compared to alkaline degradation routes.

Mechanistic Foundations

Understanding the formation of ADP requires analyzing the lability of the beta-lactam ring. In aqueous solution, amoxicillin exists in equilibrium between its zwitterionic and non-ionic forms. The formation of ADP is an intramolecular nucleophilic attack:

-

Nucleophilic Activation: The free amino group on the C7 side chain acts as a nucleophile.

-

Ring Attack: This amine attacks the carbonyl carbon of the beta-lactam ring (C7).

-

Ring Opening & Cyclization: The strain of the four-membered beta-lactam ring is relieved, opening the ring and simultaneously closing a new, stable six-membered diketopiperazine (piperazine-2,5-dione) ring.

While alkaline conditions (pH > 9) favor hydrolysis to amoxicilloic acid, controlled acidic conditions (pH ~3.0) combined with thermal energy favor the cyclization pathway over simple hydrolysis.

Diagram 1: Reaction Mechanism & Degradation Pathways

Caption: The mechanistic bifurcation of amoxicillin degradation. Acidic thermal stress favors the formation of the thermodynamically stable diketopiperazine ring (Green) over the open-chain amoxicilloic acid (Red).

Synthesis Protocol: Acid-Catalyzed Thermal Cyclization

This protocol is optimized for the generation of ADP analytical standards. It utilizes a pH-controlled environment to minimize the formation of amoxicilloic acid and maximize the yield of the diketopiperazine.

Materials & Reagents[2][3][4][5][6][7][8][9][10]

-

Precursor: Amoxicillin Trihydrate (Ph. Eur. / USP grade).

-

Solvent: Deionized Water (Type I).

-

Extraction Solvent: Chloroform (HPLC Grade).

Step-by-Step Methodology

Phase 1: Reaction Initiation

-

Solubilization: Suspend 5.0 g of Amoxicillin Trihydrate in 100 mL of deionized water. The drug will not fully dissolve initially.

-

pH Adjustment (Critical Step): Under continuous stirring, dropwise add 1M HCl until the pH stabilizes at 3.1 ± 0.2 .

-

Scientist's Note: Do not overshoot to pH < 2.0. excessively low pH will degrade the thiazolidine ring. The target pH of 3.1 protonates the carboxyl groups while keeping the amine sufficiently nucleophilic for the attack.

-

-

Thermal Stress: Heat the solution to 75°C . Maintain this temperature with reflux for 6 hours .

-

Observation: The suspension should clear as the reaction proceeds and the more soluble degradation products form.

-

Phase 2: Isolation and Workup[3]

-

Cooling: Allow the reaction mixture to cool to room temperature (20–25°C).

-

Liquid-Liquid Extraction: Transfer the aqueous solution to a separatory funnel. Extract three times with Chloroform (3 x 50 mL).

-

Why Chloroform? While Amoxicillin is poorly soluble in chloroform, the diketopiperazine derivative exhibits higher lipophilicity due to the masking of the polar amino and beta-lactam carbonyl groups within the new ring structure.

-

-

Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (

). Filter and evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.

Phase 3: Purification[1][2]

-

Column Chromatography: Purify the crude residue using a silica gel column.

-

Elution Gradient: Use a gradient of Ethyl Acetate : Hexane (Start 60:40, move to 80:20).

-

Fraction Collection: Monitor fractions via TLC or UV (254 nm). ADP typically elutes later than non-polar impurities but earlier than any residual amoxicillin.

Diagram 2: Synthesis Workflow

Caption: Operational workflow for the isolation of ADP. The chloroform extraction step is the critical specificity filter, separating the DKP from highly polar hydrolysis byproducts.

Analytical Characterization

To validate the identity of the synthesized compound as Amoxicillin Diketopiperazine (CAS: 94659-47-9), a multi-modal approach using NMR, MS, and HPLC is required.[3][4]

A. Mass Spectrometry (LC-MS/MS)

ADP is identified by its molecular ion and specific fragmentation pattern corresponding to the loss of the thiazolidine moiety and the phenolic side chain.

| Parameter | Value | Interpretation |

| Molecular Ion ( | 366.11 m/z | Protonated parent molecule (MW ~365.4) |

| Fragment 1 | 207 m/z | Cleavage of the diketopiperazine core |

| Fragment 2 | 160 m/z | Characteristic thiazolidine ring fragment |

| Fragment 3 | 114 m/z | Further degradation of the side chain |

B. Nuclear Magnetic Resonance ( H NMR)

The NMR spectrum of ADP is distinct from Amoxicillin due to the disappearance of the beta-lactam signals and the shift in the side-chain protons caused by the formation of the six-membered ring. Note that ADP often exists as a mixture of diastereomers (2R and 2S epimers) due to epimerization at the C-alpha position.

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.25 / 1.50 | Singlet (s) | 6H | Gem-dimethyl groups (Thiazolidine ring) |

| 4.20 | Singlet (s) | 1H | H-3 (Thiazolidine ring proton) |

| 5.10 | Doublet (d) | 1H | H-5 (Diketopiperazine ring proton) |

| 6.74 | Doublet (d) | 2H | Aromatic protons (Phenol ring, meta) |

| 7.11 | Doublet (d) | 2H | Aromatic protons (Phenol ring, ortho) |

| 8.47 | Singlet (s) | 1H | Phenolic -OH |

| 9.25 | Broad (s) | 1H | Amide -NH (Diketopiperazine) |

Note: Shifts may vary slightly (± 0.05 ppm) depending on concentration and the specific epimer ratio.

C. Infrared Spectroscopy (FT-IR)

Key functional group changes confirm the loss of the strained beta-lactam ring and the formation of the DKP amide bonds.

-

3420 cm

: O-H stretching (Phenolic). -

1660 - 1680 cm

: Amide I band (Diketopiperazine carbonyls). Distinct from the 1770 cm -

1610 cm

: Aromatic C=C stretching.

References

-

Global Research Online. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin.[1] Retrieved from [Link]

-

National Institutes of Health (PubChem). (n.d.). Amoxicillin Diketopiperazine Compound Summary. Retrieved from [Link]

-

Lamm, A., et al. (2009).[5] Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[5][3][4] Journal of Environmental Science and Health.[5] Retrieved from [Link]

-

Liu, Y., et al. (2021). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule.[6] Molecules.[1][7][8][9][5][10][3][11][12][6][13][14] Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amoxicillin Diketopiperazine | LGC Standards [lgcstandards.com]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier [mdpi.com]

- 11. CAS 94659-47-9: Amoxicillin piperazine-2,5-dione [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. Amoxicillin diketopiperazine | C16H19N3O5S | CID 12087378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Forced Degradation Studies of Amoxicillin and the Formation of Diketopiperazine

A Senior Application Scientist's Perspective on Method Development and Mechanistic Understanding

Introduction: The Imperative of Understanding Amoxicillin's Instability

Amoxicillin, a cornerstone of β-lactam antibiotics, is widely prescribed to combat bacterial infections. However, its chemical structure, characterized by a strained β-lactam ring, renders it susceptible to degradation. This instability not only compromises the drug's efficacy but can also lead to the formation of degradation products with potential immunogenic properties. Among these degradants, the formation of diketopiperazines is of significant interest due to its prevalence and implications for drug quality and safety.

This guide provides a comprehensive overview of forced degradation studies for amoxicillin, with a specific focus on the mechanistic pathway leading to diketopiperazine formation. As drug development professionals, a thorough understanding of these degradation pathways is paramount for developing stable formulations and robust analytical methods, ensuring the delivery of safe and effective medicines.

The Scientific Rationale Behind Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies intentionally expose the drug substance to harsh conditions to accelerate its decomposition. The primary objectives are to:

-

Elucidate Degradation Pathways: Identify the likely degradation products that could form under normal storage conditions.[1][3]

-

Establish Intrinsic Stability: Understand the molecule's inherent vulnerabilities to various stressors.[1]

-

Develop Stability-Indicating Methods: Create and validate analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[1]

A well-designed forced degradation study should aim for a target degradation of 5-20% of the active ingredient.[2][4] This range is optimal as it is significant enough to produce and detect degradation products without completely destroying the sample, which could lead to secondary and irrelevant degradation pathways.[2]

The Mechanism of Diketopiperazine Formation: A Step-by-Step Breakdown

The transformation of amoxicillin into its corresponding diketopiperazine is a multi-step process primarily driven by hydrolysis. The key steps are as follows:

-

Hydrolysis of the β-Lactam Ring: The initial and rate-limiting step is the hydrolytic cleavage of the four-membered β-lactam ring. This reaction is catalyzed by both acidic and basic conditions and leads to the formation of an unstable intermediate, amoxicilloic acid.[5]

-

Intramolecular Cyclization: The newly formed amoxicilloic acid, possessing both an amine and a carboxylic acid group in proximity, readily undergoes an intramolecular cyclization reaction.[5]

-

Formation of the Diketopiperazine Ring: This cyclization results in the formation of a more stable six-membered diketopiperazine ring, specifically amoxicillin-diketopiperazine-2',5'-dione.[5] This degradation product is a structural isomer of amoxicillin.[5]

It's important to note that this pathway is a significant degradation route for amoxicillin in aqueous solutions, particularly under neutral to alkaline conditions.

Caption: Amoxicillin degradation pathway to Diketopiperazine.

Experimental Protocol: A Practical Guide to Forced Degradation of Amoxicillin

The following protocols are designed to induce the degradation of amoxicillin under various stress conditions, facilitating the identification of diketopiperazine and other degradants. It is recommended to start with a drug substance concentration of approximately 1 mg/mL.[1]

Caption: General workflow for forced degradation studies.

1. Acidic Hydrolysis:

-

Rationale: To assess the susceptibility of amoxicillin to degradation in an acidic environment.

-

Protocol:

-

Prepare a 1 mg/mL solution of amoxicillin in a suitable solvent (e.g., water or a water/methanol mixture).

-

Add an equal volume of 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

-

2. Alkaline Hydrolysis:

-

Rationale: To evaluate the stability of amoxicillin in a basic medium. Amoxicillin is particularly susceptible to alkaline hydrolysis.[6]

-

Protocol:

-

Prepare a 1 mg/mL solution of amoxicillin.

-

Add an equal volume of 0.015 M sodium hydroxide (NaOH).[6]

-

Incubate at room temperature, monitoring the degradation at various time intervals (e.g., 30 minutes, 1, 2, 4 hours).

-

Withdraw aliquots and neutralize with an equivalent amount of 0.015 M HCl.

-

Dilute the neutralized sample for analysis.

-

3. Oxidative Degradation:

-

Rationale: To determine the drug's sensitivity to oxidation.

-

Protocol:

-

Prepare a 1 mg/mL solution of amoxicillin.

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for a specified duration (e.g., 2, 6, 12, 24 hours).

-

Withdraw aliquots and dilute for analysis. No quenching is typically necessary if the sample is analyzed promptly.

-

4. Thermal Degradation:

-

Rationale: To assess the impact of high temperatures on the solid and solution state of the drug.

-

Protocol (Solid State):

-

Place a known amount of amoxicillin powder in a controlled temperature oven at 105°C for 15 hours.[6]

-

After the exposure period, allow the sample to cool to room temperature.

-

Dissolve a portion of the stressed powder to a known concentration for analysis.

-

-

Protocol (Solution State):

-

Prepare a 1 mg/mL solution of amoxicillin.

-

Reflux the solution at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Cool the solution and dilute for analysis.

-

5. Photolytic Degradation:

-

Rationale: To evaluate the drug's sensitivity to light exposure, as per ICH Q1B guidelines.[3]

-

Protocol:

-

Expose a solution of amoxicillin (and a solid sample in parallel) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light by wrapping it in aluminum foil.

-

After exposure, prepare solutions of both the exposed and control samples for analysis.

-

Analytical Techniques for Monitoring Degradation

A stability-indicating analytical method is crucial for the success of forced degradation studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

The following table summarizes a typical starting point for an HPLC method for amoxicillin and its degradation products. Method optimization will be necessary based on the specific instrumentation and degradation profile observed.

| Parameter | Recommended Condition | Rationale |

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of polar compounds like amoxicillin and its degradants.[7][8][9] |

| Mobile Phase | Gradient elution with a phosphate buffer (pH 5.0) and a mixture of methanol and/or acetonitrile.[8][9][10] | The buffer controls the ionization state of the analytes, improving peak shape and reproducibility. Gradient elution is often necessary to resolve all degradation products.[7] |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency.[8][10] |

| Detection | UV/PDA at 220-230 nm | Amoxicillin and its degradation products contain chromophores that absorb in this UV range.[8][9][10] A photodiode array (PDA) detector is highly recommended to assess peak purity. |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times.[9] |

| Injection Volume | 10 - 20 µL | A typical injection volume for standard analytical HPLC.[9] |

While HPLC-UV/PDA can separate and quantify the degradation products, it does not provide structural information. Coupling HPLC to a mass spectrometer (LC-MS) is essential for the definitive identification of amoxicillin-diketopiperazine and other degradants.[9][11][12] The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can confirm the identity of the degradation products.[9]

Data Interpretation and Reporting

A comprehensive report of the forced degradation study should include:

-

A summary of the degradation observed under each stress condition.

-

Chromatograms of the stressed samples, with peaks for amoxicillin and all major degradation products clearly labeled.

-

A table summarizing the retention times, peak areas, and percentage of each degradation product.

-

The proposed degradation pathway of amoxicillin, including the formation of diketopiperazine, supported by the analytical data.

-

An assessment of the stability-indicating nature of the analytical method.

The following table provides an example of how to summarize the degradation data:

| Stress Condition | Amoxicillin Remaining (%) | Diketopiperazine (%) | Other Major Degradants (%) |

| Control | 100 | < LOQ | < LOQ |

| 0.1 M HCl, 24h | 85.2 | 3.1 | 11.7 |

| 0.015 M NaOH, 4h | 52.8 | 25.4 | 21.8 |

| 3% H₂O₂, 24h | 91.5 | 1.2 | 7.3 |

| 105°C, 15h (solid) | 55.0 | 15.7 | 29.3 |

| Photolytic (ICH Q1B) | 98.1 | < LOQ | 1.9 |

LOQ: Limit of Quantitation

Conclusion: From Degradation Insight to Robust Drug Development

Forced degradation studies are an indispensable tool in the pharmaceutical scientist's arsenal. A thorough investigation of amoxicillin's degradation pathways, particularly the formation of diketopiperazine, provides invaluable insights into its intrinsic stability. This knowledge is not merely an academic exercise; it directly informs the development of stable drug formulations, the establishment of appropriate storage conditions and shelf-life, and the validation of robust, stability-indicating analytical methods. By embracing the principles of scientific integrity and causality in experimental design, researchers can ensure the quality, safety, and efficacy of amoxicillin-containing drug products.

References

-

ResearchGate. (2025). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Retrieved from [Link]

-

ResearchGate. (n.d.). Suggested degradation pathway of Amoxicillin in an aqueous medium. Retrieved from [Link]

-

dos Santos, A. C. M., et al. (2022). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 33, 134-146. Retrieved from [Link]

-

Wang, Y., et al. (2020). Mechanism of Amoxicillin Degradation in Water Treated by Atmospheric-Pressure Air Microplasma. IEEE Transactions on Plasma Science, 48(4), 953-960. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibiotics residues: Stability studies of amoxicillin metabolites – amoxicillin diketopiperazine-2,5-dione and amoxicilloic acid. Retrieved from [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

-

Al-Musawi, T. J., et al. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Molecules, 29(5), 1085. Retrieved from [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. Retrieved from [Link]

-

AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Retrieved from [Link]

-

Fong, G. W., Martin, D. T., Johnson, R. N., & Kho, B. T. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. Journal of Chromatography A, 298(3), 459-472. Retrieved from [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible pathways of amoxicillin degradation. Retrieved from [Link]

-

ResearchGate. (2026). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Lamm, A., Gozlan, I., Rotstein, A., & Avisar, D. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Journal of Environmental Science and Health, Part A, 44(14), 1512-1517. Retrieved from [Link]

-

Çelebier, M., Reçber, T., Koçak, E., Altınöz, S., & Uslu, B. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Journal of chromatographic science, 55(3), 269-280. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Retrieved from [Link]

-

Journal of Pharmaceutical Analysis. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMOXICILLIN AND CLOXACILLIN IN API AND ITS DOSAGE FORM BY RP-HPLC. Retrieved from [Link]

-

Zhang, B., Sun, Y., & Zhang, T. (2023). Amoxicillin degradation in the heat, light, or heterogeneous catalyst activated persulfate systems: Comparison of kinetics, mechanisms and toxicities. Journal of Environmental Management, 348, 119386. Retrieved from [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. database.ich.org [database.ich.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. akjournals.com [akjournals.com]

- 8. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Amoxicillin Degradation in Water Treated by Atmospheric-Pressure Air Microplasma | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

Physicochemical Profiling & Characterization of Amoxicillin Diketopiperazine (ADP)

Topic: Physicochemical Properties of Amoxicillin Diketopiperazine (ADP) Audience: Researchers, Scientists, Drug Development Professionals Format: In-depth Technical Guide[1][2]

Executive Summary

Amoxicillin Diketopiperazine (ADP), pharmacopoeially designated as Amoxicillin Impurity C (EP/USP), represents a critical degradation product in the lifecycle of amoxicillin formulations. Unlike simple hydrolytic byproducts, ADP is formed through a specific intramolecular cyclization that creates a stable 2,5-diketopiperazine ring.[1] This structural transformation significantly alters the physicochemical profile of the molecule, stripping it of antibacterial efficacy while retaining—and potentially enhancing—immunogenic properties.

This guide provides a definitive technical analysis of ADP, focusing on its formation kinetics, spectral signature, and self-validating detection protocols for quality control and stability testing.[1]

Molecular Architecture & Formation Kinetics[1][2]

The Cyclization Mechanism

The formation of ADP is not a random degradation event but a thermodynamically driven intramolecular reaction. It proceeds primarily through the aminolysis of the

-

Initiation: In aqueous solution (particularly basic conditions or prolonged storage), the

-lactam ring of Amoxicillin undergoes hydrolysis, opening to form Amoxicilloic Acid .[1][3] -

Cyclization: The free amino group of the side chain (attached to the hydroxyphenylglycine moiety) nucleophilically attacks the newly formed carboxylic acid (or the precursor carbonyl), leading to dehydration and the closure of a stable 6-membered piperazine-2,5-dione ring.

-

Thermodynamics: The transition from the highly strained 4-membered

-lactam ring to the stable 6-membered diketopiperazine ring is energetically favorable, making ADP a terminal sink in the degradation pathway.

Pathway Visualization

The following diagram illustrates the structural evolution from Amoxicillin to ADP.

Figure 1: Degradation pathway of Amoxicillin to Amoxicillin Diketopiperazine (ADP).[1][2]

Physicochemical Profile

The transformation to ADP results in the loss of the zwitterionic character typical of amoxicillin (which possesses both a free amine and a carboxylic acid). ADP retains the thiazolidine carboxylic acid and the phenolic hydroxyl but loses the basicity of the side-chain amine as it becomes part of the amide structure of the diketopiperazine ring.

Key Parameters Table[1][4]

| Property | Value / Characteristic | Technical Context |

| Molecular Formula | C₁₆H₁₉N₃O₅S | Identical to Amoxicillin (Isomer) |

| Molecular Weight | 365.40 g/mol | Monoisotopic Mass: 365.1045 |

| CAS Number | 94659-47-9 | Mixture of diastereomers (2R/2S) |

| Appearance | White to off-white solid | Hygroscopic powder |

| Melting Point | > 218°C (decomposes) | Indicates high lattice stability of the DKP ring |

| Solubility | Low in water; Soluble in dilute base | Soluble in DMSO, Methanol.[1][2][4] Poor solubility in neutral water complicates aqueous formulation stability.[1] |

| pKa (Predicted) | pKa₁ ~ 2.0 (COOH)pKa₂ ~ 9.8 (Phenol) | Critical: Lacks the pKa ~7.4 amine signal of Amoxicillin.[1] The molecule is acidic.[5] |

| UV Max | ~230 nm, ~270 nm | Similar to Amoxicillin due to the phenolic chromophore. |

Solubility & Stability Implications

-

pH Dependence: ADP is sparingly soluble in acidic media due to the protonation of the carboxyl group. Solubility increases significantly in alkaline buffers (pH > 8) where the carboxyl and phenol groups are ionized.

-

Formulation Risk: In suspension formulations, ADP can precipitate out if the pH drifts, potentially leading to dosage non-uniformity or physical instability (caking).

Spectroscopic & Chromatographic Strategy

Accurate identification of ADP requires distinguishing it from the parent drug (Amoxicillin) and the intermediate (Amoxicilloic Acid). Mass spectrometry provides the most definitive confirmation.

Mass Spectrometry Fragmentation (LC-MS/MS)

ADP and Amoxicillin are isomers (MW 365), making simple MS1 scanning insufficient.[1][2] MS/MS fragmentation is required for differentiation.[1]

-

Quantitative Fragment (m/z 160):

-

Identity: Thiazolidine ring fragment [C₆H₉NO₂S + H]⁺.[1]

-

Mechanism: Cleavage of the bond between the diketopiperazine ring and the thiazolidine ring. This is the most abundant and stable ion, used for quantification.

-

-

Qualitative Fragment (m/z 207):

HPLC Retention Behavior

In Reverse-Phase Chromatography (C18):

-

Amoxicilloic Acid: Elutes earliest (most polar, two free carboxyls).[1]

-

Amoxicillin: Elutes mid-run (zwitterionic).[1]

-

ADP (Impurity C): Typically elutes after Amoxicillin in standard acidic mobile phases (e.g., Phosphate pH 3.0 / Methanol).[1] The formation of the diketopiperazine ring masks the polar amino group and increases overall hydrophobicity relative to the open-ring acid.

Experimental Protocols

Protocol 1: Isolation/Synthesis of ADP Standard

For use when commercial standards are unavailable or for mechanistic verification.

Principle: Accelerated degradation of Amoxicillin in basic media followed by acid-catalyzed cyclization.[1][2]

-

Preparation: Dissolve 1.0 g of Amoxicillin Trihydrate in 50 mL of 0.1 N NaOH.

-

Incubation: Stir at room temperature for 4 hours. The high pH opens the

-lactam ring to form Amoxicilloic Acid. -

Cyclization: Adjust pH to 5.0 using 1 N HCl and heat the solution to 60°C for 2 hours. This promotes the dehydration and ring closure to the diketopiperazine.

-

Isolation: Cool to 4°C overnight. ADP will precipitate as a white solid.[1]

-

Purification: Filter and wash with cold water. Recrystallize from hot water/methanol if necessary.[1]

-

Validation: Confirm structure via MS (m/z 366 -> 160) and IR (characteristic amide bands at 1680 cm⁻¹).

Protocol 2: LC-MS Quantification Method

A self-validating workflow for detecting ADP in wastewater or pharmaceutical samples.[1][2]

-

Column: C18 (e.g., 150 mm x 2.1 mm, 3 µm particle size).[1]

-

Gradient:

-

Detection: ESI Positive Mode (MRM).

-

System Suitability: Resolution (Rs) between Amoxicillin and ADP must be > 2.0.[1]

References

-

PubChem. Amoxicillin diketopiperazine | C16H19N3O5S.[1] National Library of Medicine.[1] Available at: [Link][1][2]

-

Liu, Y., et al. (2022). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. Molecules, 27(14), 4588.[1] Available at: [Link]

-

Gozlan, I., et al. (2013). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination. ResearchGate. Available at: [Link][1][2]

-

European Pharmacopoeia (Ph.[1] Eur.). Amoxicillin Trihydrate Monograph: Impurity C. (Standard Reference for Regulatory Limits).

Sources

Technical Guide: The Allergenic Potential of Amoxicillin Diketopiperazine (ADP) Impurity

Executive Summary

Amoxicillin Diketopiperazine (ADP) , chemically known as (2R,4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, represents a critical degradation product in the lifecycle of aminopenicillins.[1][2] Unlike the parent compound, which relies on the highly reactive

This guide addresses the "ADP Paradox" in drug safety: while the formation of ADP effectively destroys the

Molecular Genesis: The Mechanism of Formation

The formation of ADP is distinct from simple hydrolysis. It is an intramolecular cyclization event driven by the nucleophilic attack of the side-chain amino group on the

Chemical Pathway

Under aqueous conditions (accelerated by acidic pH or high temperature), the free amino group of the amoxicillin side chain attacks the

-

Ring Opening: The four-membered

-lactam ring opens. -

Cyclization: A new six-membered diketopiperazine ring forms.

-

Stabilization: The resulting structure is thermodynamically more stable than the parent

-lactam, making it a persistent impurity in wastewater and biological fluids.

Thiol-Catalyzed Biological Formation

Crucially, ADP formation is not just a storage degradation issue. Intracellular thiols (e.g., Glutathione, GSH) and serum albumin (HSA) can catalyze this conversion. The thiol acts as a nucleophile that attacks the

Figure 1: Mechanistic pathway of ADP formation contrasting direct cyclization with the competing protein acylation pathway.

Immunological Mechanisms: Hapten vs. Marker

The allergenic potential of ADP is nuanced. It is generally considered less reactive than amoxicillin regarding de novo sensitization, but it plays a role in the elicitation phase of allergy in already sensitized individuals.

The "Minor Determinant" Classification

In penicillin allergy, determinants are classified by their abundance and stability:

-

Major Determinant (Penicilloyl): Formed by the binding of the open

-lactam ring to lysine residues on carrier proteins. -

Minor Determinants: A mixture of degradation products, including penicilloate, penilloate, and ADP .

-

ADP Specificity: Because ADP lacks the reactive

-lactam ring, it cannot covalently bind proteins via the classic mechanism. Therefore, ADP-specific IgE antibodies likely recognize the structure of the side chain and the DKP ring itself, potentially via non-covalent interactions or cross-reactivity with the penicilloyl determinant.

The Detoxification Hypothesis

Recent research indicates that thiol-catalyzed cyclization to ADP reduces the amount of amoxicillin available to form protein adducts.

-

Mechanism: Thiols (GSH) "scavenge" the antibiotic, forcing it into the stable ADP form rather than allowing it to bind cellular proteins.

-

Implication: High rates of ADP formation might actually correlate with lower risk of protein haptenization, yet the presence of ADP confirms that the parent drug is degrading and reactive intermediates were present.

Analytical Characterization Strategy

To assess ADP levels in drug substances or biological samples, a validated LC-MS approach is required due to the polar nature of the degradation products.

HPLC/UV-MS Protocol

Objective: Quantify ADP (Impurity) relative to Amoxicillin and other degradation products (e.g., Amoxicilloic Acid).

| Parameter | Specification | Rationale |

| Column | C8 or C18 (e.g., Zorbax SB-C8, 150 x 4.6 mm, 5 µm) | C8 provides better peak shape for polar degradation products than C18. |

| Mobile Phase A | 0.05 M KH₂PO₄ buffer (pH 5.[3]0) | Controls ionization of the carboxylic acid and amine groups. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |

| Gradient | 0-5 min: 95% A; 5-15 min: Linear to 60% A | Retains polar ADP while eluting the parent drug later. |

| Detection | UV @ 230 nm; MS (ESI+) | 230 nm captures the amide/DKP absorption; MS confirms m/z (approx 366.4 [M+H]+). |

| Limit of Quantitation | < 0.05% | Required by ICH Q3A for reporting impurities. |

Key Identification Markers (MS)

-

Parent Amoxicillin: m/z 366.1

-

Amoxicilloic Acid: m/z 384.1 (Hydrolysis product, +18 Da)

-

ADP (Diketopiperazine): m/z 366.1 (Isomeric with parent, but distinct retention time due to cyclization and loss of zwitterionic character). Note: High resolution MS is needed to distinguish if mass is identical, but fragmentation patterns differ.

Assessment Protocols: Immunogenicity Testing

Researchers evaluating the specific allergenicity of ADP should utilize a tiered approach, separating it from the "major determinant" response.

Protocol: Competitive ELISA Inhibition

Purpose: To determine if patient IgE antibodies specifically recognize ADP or if they are cross-reacting with the parent drug.

-

Solid Phase: Coat microtiter plates with Amoxicillin-HSA conjugate (Major Determinant).

-

Sera: Pool sera from patients with confirmed Amoxicillin allergy (IgE+).

-

Inhibition Step:

-

Incubate patient sera with increasing concentrations of purified ADP (soluble inhibitor).

-

Parallel control: Incubate with soluble Amoxicillin and Penicilloic acid.

-

-

Detection: Add sera to the plate, wash, and detect bound IgE with Anti-Human IgE-HRP.

-

Interpretation:

-

If ADP inhibits binding to the Amox-HSA plate, the patient has IgE that recognizes the DKP structure or the side chain common to both.

-

If ADP causes no inhibition, the allergy is specific to the open

-lactam ring structure (penicilloyl) which ADP lacks.

-

Protocol: T-Cell Proliferation Assay (LTT)

Purpose: To assess delayed-type hypersensitivity (T-cell mediated).

-

Isolation: Isolate PBMCs from allergic patients.

-

Stimulation: Culture PBMCs (10^6 cells/mL) with:

-

Amoxicillin (10–500 µg/mL)

-

Purified ADP (10–500 µg/mL)

-

Positive Control (PHA)

-

-

Measurement: Measure proliferation via [3H]-thymidine incorporation or CFSE dilution after 5-7 days.

-

Readout: Stimulation Index (SI) > 2.0 indicates specific T-cell recognition of the ADP epitope.

Figure 2: Workflow for segregating ADP-specific immunogenicity from general amoxicillin allergy.

References

-

Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research. (2014). Describes the synthesis of Amoxicillin Diketopiperazine (Impurity C) and degradation pathways.[3] Link

-

Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency. Chemical Research in Toxicology. (2012). Establishes the mechanism of thiol-mediated ADP formation and its impact on protein binding. Link

-

Role of minor determinants of amoxicillin in the diagnosis of immediate allergic reactions. Clinical & Experimental Allergy. Discusses the relevance of minor determinants including diketopiperazine in diagnostic testing. Link

-

Amoxicillin diketopiperazine (Compound Summary). PubChem. Structure and chemical identifiers for (2R,4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. Link[1]

-

Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Journal of Environmental Science and Health. (2010). Validates LC-MS methods for ADP detection and confirms its environmental stability. Link

Sources

Technical Whitepaper: Amoxicillin Diketopiperazine (ADP) as a Critical Stability Biomarker

Executive Summary

In the rigorous landscape of

This guide addresses a critical analytical challenge: ADP is isobaric with the parent Amoxicillin molecule (MW ~365 Da). Standard mass spectrometry screening often fails to distinguish the two, leading to false positives or underestimated degradation rates. This whitepaper provides a validated mechanistic understanding and a high-specificity LC-MS/MS protocol to accurately quantify ADP as a proxy for drug product stability and environmental persistence.

The Mechanistic Basis of Degradation[1]

To utilize ADP as a biomarker, one must understand its formation. It is not a primary oxidation product but the result of a specific intramolecular rearrangement that occurs after the initial opening of the

The Pathway

The degradation initiates with the hydrolysis of the strained four-membered

Key Insight: Because ADP formation requires the loss of water from Amoxicilloic Acid (MW 383), the resulting ADP molecule reverts to the same molecular weight as the parent Amoxicillin (MW 365), creating an "isobaric trap" for analysts.

Figure 1: The degradation pathway of Amoxicillin to ADP.[1][2] Note the mass shift (+18 then -18), resulting in an isobaric relationship between parent and biomarker.

Clinical & Regulatory Implications

Regulatory Status

ADP is a specified impurity in major pharmacopeias. Its monitoring is mandatory for compliance with ICH Q3B (Impurities in New Drug Products).

Safety Profile

While less acutely toxic than some environmental pollutants, ADP is a known hapten . It retains the ability to bind to proteins and elicit immune responses.

-

Immunogenicity: ADP is implicated in hypersensitivity reactions (allergies) in patients who believe they are allergic to penicillin.

-

Environmental Persistence: Unlike the parent drug, which degrades rapidly in wastewater, ADP persists, making it a reliable forensic marker for antibiotic contamination in water systems.

Validated Analytical Methodology (LC-MS/MS)

The core challenge is separating Amoxicillin (AMX) from ADP. Since they share the same precursor mass (

Experimental Protocol: High-Resolution Separation

Objective: Quantify ADP in the presence of excess Amoxicillin.

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Standard: Amoxicillin Related Compound C (USP Reference Standard).[5][7]

Chromatographic Conditions:

-

Column: C18 Polar-Embedded Column (e.g., Luna Omega Polar C18 or equivalent), 100 x 2.1 mm, 1.6 µm.[8]

-

Reasoning: A standard C18 may not retain the polar Amoxicillin well enough to separate it from early-eluting interferences, but ADP is more hydrophobic. A polar-embedded phase ensures retention of both while maximizing selectivity.

-

-

Flow Rate: 0.4 mL/min.[8]

-

Temperature: 40°C.[8]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Load/Equilibrate |

| 1.0 | 5 | Isocratic Hold |

| 6.0 | 40 | Linear Gradient |

| 6.1 | 95 | Wash |

| 8.0 | 95 | Wash Hold |

| 8.1 | 5 | Re-equilibrate |

Mass Spectrometry Parameters (ESI+)

Differentiation relies on retention time (RT) and specific fragmentation patterns. While the precursor is the same, the product ions differ in abundance.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[9]

-

Source Voltage: 4000 V.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Role |

| Amoxicillin | 366.1 | 349.2 | 50 | 15 | Quantifier (Loss of NH |

| Amoxicillin | 366.1 | 114.1 | 50 | 25 | Qualifier |

| ADP (Impurity C) | 366.1 | 160.0 | 50 | 20 | Specific Marker (Thiazolidine ring) |

| ADP (Impurity C) | 366.1 | 349.0 | 50 | 18 | Qualifier |

Note: While both compounds can produce the 349 fragment, the 160 fragment is often more characteristic/abundant for the specific structural cleavage of the diketopiperazine ring system under optimized collision energies.

Analytical Workflow Logic

To ensure data integrity, the following logic gate must be applied during analysis. This prevents "cross-talk" where the tail of the Amoxicillin peak might be mistaken for ADP.

Figure 2: Analytical decision tree for distinguishing isobaric Amoxicillin and ADP.

Data Interpretation & Reference Values

When analyzing stability samples, use the following reference data to validate your system suitability.

| Parameter | Amoxicillin (Parent) | Amoxicilloic Acid (Intermediate) | ADP (Biomarker) |

| Molecular Weight | 365.4 | 383.4 | 365.4 |

| Key Characteristic | Antibiotic Activity | Ring Open (Inactive) | Cyclic/Stable (Immunogenic) |

| Relative Polarity | High (Elutes Early) | Highest (Elutes Earliest) | Moderate (Elutes Late) |

| Detection Challenge | Matrix Suppression | Poor Ionization | Isobaric with Parent |

| Primary Fragment |

References

-

Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670–1676.

-

Lamm, A., Gozlan, I., Rotstein, A., & Avisar, D. (2009).[2] Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[1][2][10][11] Journal of Environmental Science and Health, Part A, 44(14), 1512-1517.[2]

-

De Baere, S., & Croubels, S. (2020). Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS.[8] KU Leuven Lirias Repository.

-

United States Pharmacopeia (USP). Amoxicillin Related Compound C Reference Standard.

-

European Directorate for the Quality of Medicines (EDQM). Amoxicillin Impurity C. European Pharmacopoeia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. Amoxicillin Diketopiperazine (Mixture of Diastereomers) | 94659-47-9 [chemicalbook.com]

- 6. store.usp.org [store.usp.org]

- 7. Amoxicillin Diketopiperazine | LGC Standards [lgcstandards.com]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Structural Elucidation of Amoxicillin Diketopiperazine Isomers: A Technical Guide

This guide details the structural elucidation of Amoxicillin Diketopiperazine (DKP) isomers, a critical class of degradation impurities in pharmaceutical development. It is designed for researchers requiring a rigorous, self-validating analytical workflow.[1]

Executive Summary & Regulatory Context

Amoxicillin, a semi-synthetic aminopenicillin, undergoes specific degradation pathways under stress conditions (alkaline pH, high concentration).[1] The most chemically stable and analytically challenging of these degradants is Amoxicillin Diketopiperazine (ADP) (also known as Amoxicillin Piperazine-2,5-dione).[1]

Unlike simple hydrolysis products (e.g., amoxicilloic acid), ADP involves an intramolecular cyclization that creates a new rigid six-membered ring.[1] This process generates diastereomers (epimers) that are difficult to separate and characterize.

-

Regulatory Relevance: Under ICH Q3A/B guidelines, impurities exceeding 0.10% must be identified and characterized.[1] ADP isomers often co-elute with other degradants, requiring advanced orthogonal separation.[1]

-

Critical Challenge: Distinguishing the (2R) and (2S) epimers of the DKP ring, which exhibit distinct toxicological profiles and stability.

Mechanistic Pathways of Formation

Understanding the mechanism is the first step in elucidation. The formation of ADP is an intramolecular aminolysis followed by cyclization.

-

Beta-Lactam Ring Opening: Nucleophilic attack (often by hydroxide or solvent) opens the strained four-membered

-lactam ring, yielding Amoxicilloic Acid .[1] -

Cyclization (DKP Formation): The free

-amino group of the side chain (D-4-hydroxyphenylglycine moiety) attacks the carbonyl carbon of the newly formed amide/carboxyl group derived from the -

Stereochemical Consequences: The cyclization forms a piperazine-2,5-dione ring.[1] While the chirality of the phenylglycine side chain (C-5' on the DKP ring) is generally retained, the center at the junction with the thiazolidine ring (C-2' on the DKP ring) can undergo epimerization, leading to diastereomers (Epimer A and Epimer B) .[1]

Visualization: Degradation Pathway

Figure 1: Mechanistic pathway of Amoxicillin degradation to Diketopiperazine isomers via the Amoxicilloic Acid intermediate.[2][3]

Analytical Strategy: Isolation and Identification

A "dilute-and-shoot" approach is insufficient for structural elucidation.[1] The following workflow ensures isolation of pure isomers for NMR/MS analysis.

Synthesis of Standards (Forced Degradation)

To generate sufficient material for characterization:

-

Protocol: Suspend Amoxicillin Trihydrate (10 mg/mL) in 0.1 M Ammonia solution (pH ~10).

-

Incubation: Store at room temperature for 24–48 hours.

-

Observation: The solution will darken, and DKP isomers will form as the major product.

-

Validation: Monitor via HPLC-UV at 254 nm. DKP isomers typically elute after Amoxicillin due to increased hydrophobicity (loss of polar carboxyl/amine charges upon cyclization).

Preparative Isolation (Prep-HPLC)[1][4][5]

-

Column: C18 Preparative Column (e.g., Phenomenex Luna, 250 x 21.2 mm, 5 µm).[1]

-

Mobile Phase:

-

Gradient: 5% B to 40% B over 20 minutes.

-

Collection Trigger: UV absorbance at 230 nm (amide bond absorption).

-

Post-Processing: Lyophilize fractions immediately to prevent hydrolytic ring opening.

Structural Elucidation: The Core Data

This section details the specific spectral fingerprints required to confirm the DKP structure and distinguish isomers.

Mass Spectrometry (HRMS & MS/MS)

MS provides the molecular formula and fragmentation fingerprint.

-

Molecular Ion:

Da (Consistent with -

Key Fragmentation Pattern (MS/MS of m/z 366):

-

m/z 207: Characteristic cleavage of the thiazolidine ring.

-

m/z 160: Quantitative ion representing the diketopiperazine core loss.

-

m/z 114: Thiazolidine ring fragment.

-

Differentiation Note: MS/MS spectra of diastereomers are often identical. Do not rely on MS alone for isomer assignment.

NMR Spectroscopy (The Gold Standard)

NMR is the only definitive method for stereochemical assignment.

1H NMR (500 MHz, DMSO-d6)

The formation of the DKP ring results in distinct shifts compared to Amoxicillin.

| Proton Assignment | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| H-5' (DKP Ring) | 4.90 - 5.10 | Singlet/Doublet | Alpha-proton of phenylglycine.[1] Shifts downfield due to DKP ring anisotropy. |

| H-2' (DKP Ring) | 4.20 - 4.40 | Doublet | Coupling with H-5' determines cis/trans relationship.[1] |

| Thiazolidine Methyls | 1.20 - 1.60 | Singlets | Diastereotopic methyls split significantly in DKP isomers due to ring rigidity.[1] |

| Aromatic Protons | 6.70 - 7.20 | Doublets (AA'BB') | Typical p-hydroxyphenyl pattern (unaffected by isomerization).[1] |

Stereochemical Assignment (NOESY/ROESY)

To distinguish Isomer A (e.g., cis-relationship between H-2' and H-5') from Isomer B (trans):

-

Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Logic:

-

Cis-Isomer: Strong NOE correlation between H-2' and H-5' (spatial proximity).[1]

-

Trans-Isomer: Weak or absent NOE correlation between H-2' and H-5'.

-

-

Validation: Check correlations between the Thiazolidine methyls and the H-2' proton to confirm the conformation of the thiazolidine ring fusion.

Data Comparison Table: Amoxicillin vs. DKP

| Feature | Amoxicillin | Amoxicillin DKP |

| Ring System | Beta-lactam (4-membered) | Diketopiperazine (6-membered) |

| UV Max | ~230 nm, 274 nm | ~230 nm (Stronger end-absorption) |

| Acid/Base Stability | Unstable (Hydrolyzes) | High Stability (Resistant to hydrolysis) |

| Polarity (RT) | Early eluting (Polar) | Late eluting (Less Polar) |

Experimental Workflow Diagram

This diagram summarizes the logical flow from sample to elucidated structure.

Figure 2: Step-by-step structural elucidation workflow for Amoxicillin DKP isomers.

References

-

Lamm, A., Gozlan, I., Rotstein, A., & Avisar, D. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[1][4][5] Journal of Environmental Science and Health, Part A. Link

-

Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment.[1][6] Chemosphere. Link

-

Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry.[7] Link

-

Goessens, T., et al. (2020). Multi-residue analysis of 18 antibiotics in water...[1] including amoxicillin diketopiperazine.[2][3][6][4][5][7][8][9][10][11] Journal of Chromatography A. Link

Sources

- 1. CAS 94659-47-9: Amoxicillin piperazine-2,5-dione [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Amoxicillin diketopiperazine | C16H19N3O5S | CID 12087378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amoxicillin Diketopiperazine | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers [mdpi.com]

Technical Guide: Spectroscopic Characterization of Amoxicillin Diketopiperazine (ADP)

Executive Summary

Amoxicillin Diketopiperazine (ADP) , pharmacopoeially designated as Amoxicillin Impurity C (EP) or Amoxicillin Related Compound C (USP) , represents a critical degradation product in the lifecycle of amoxicillin formulations. Unlike hydrolytic degradation products (e.g., amoxicilloic acid), ADP is formed via an intramolecular aminolysis reaction, resulting in a chemically stable 2,5-diketopiperazine (DKP) ring system.

This guide provides a definitive technical framework for the isolation, identification, and spectroscopic validation of ADP. It moves beyond basic data listing to explain the causality of spectral shifts, enabling researchers to confidently distinguish ADP from the parent API and other degradants.

Formation Mechanism & Chemistry

The formation of ADP is a non-enzymatic, intramolecular cyclization. The nucleophilic free amino group of the side chain attacks the electrophilic carbonyl carbon of the

Pathway Visualization

The following diagram illustrates the transformation from Amoxicillin to ADP, highlighting the critical ring-opening/ring-closing event.

Figure 1: Mechanistic pathway of Amoxicillin degradation to Diketopiperazine via intramolecular aminolysis.

Synthesis and Isolation Protocol

To perform accurate spectroscopic characterization, a high-purity standard of ADP is required. The following protocol utilizes a pH-switch method to induce cyclization and precipitation.

Objective: Isolate >95% pure ADP for spectral analysis.

-

Dissolution: Suspend Amoxicillin Trihydrate (10.0 g) in water (100 mL) at room temperature.

-

Alkaline Activation: Adjust pH to 9.5 ± 0.2 using 1.0 M NaOH. Stir for 60 minutes. Note: This ensures full solubility and deprotonation of the amine.

-

Thermal Cyclization: Heat the solution to 50°C and stir for 5.0 hours. Mechanism: Heat provides the activation energy for the intramolecular attack.

-

Precipitation (pH Switch): Cool to room temperature. Adjust pH to 3.0 using 50% HCl. Rationale: ADP has low solubility at acidic pH, facilitating crystallization.

-

Purification: Stir for 2 hours. Filter the white precipitate, wash with water, and recrystallize from 80% ethanol.[1]

Validation Check: The final product should be a white to pale yellow solid with a melting point >218°C (dec).

Spectroscopic Analysis

The identification of ADP relies on detecting the loss of the

A. Mass Spectrometry (MS)

MS provides the primary confirmation of molecular weight and structural fragments.

-

Molecular Ion: ADP retains the same elemental formula as Amoxicillin (

) but is a structural isomer.-

[M+H]+: m/z 366.1

-

-

Fragmentation Pattern (MS/MS):

-

m/z 160 (Quantitative Ion): This fragment corresponds to the thiazolidine ring moiety combined with the DKP core elements. It is the signature fragment for this class of penicillin degradants.

-

m/z 207 (Qualitative Ion): Represents the cleavage of the side chain/DKP system.

-

m/z 349: Loss of ammonia (

, -17 Da) from the parent ion, typical for primary amines/amides.

-

B. Infrared Spectroscopy (FT-IR)

IR is the most rapid diagnostic tool for confirming the ring status.

-

Amoxicillin (Parent): Shows a distinct, sharp band at 1775 cm⁻¹ .

-

Origin: Stretching vibration of the strained carbonyl (

) in the 4-membered

-

-

ADP (Impurity): The 1775 cm⁻¹ band is ABSENT .

-

New Features: New amide bands appear in the 1660–1690 cm⁻¹ region, corresponding to the unstrained carbonyls of the 6-membered diketopiperazine ring.

-

Diagnostic Rule: If the spectrum shows a peak >1760 cm⁻¹, the

-lactam ring is still intact (incomplete conversion).

-

C. Nuclear Magnetic Resonance (NMR)

NMR confirms the stereochemistry and the specific connectivity of the DKP ring.

-

1H NMR (Proton):

- -lactam Protons (H-5, H-6): In Amoxicillin, these appear as coupled doublets around 5.4–5.5 ppm. In ADP, the formation of the DKP ring shifts these signals significantly due to the change in ring strain and magnetic environment.

-

Side Chain Methines: The proton at the chiral center of the side chain (attached to the phenol) shifts due to its incorporation into the rigid DKP ring.

-

Diastereomers: ADP often exists as a mixture of diastereomers (epimers at the side-chain

-carbon). You may observe signal splitting or dual sets of peaks for the methyl groups on the thiazolidine ring (~1.4 ppm).

-

13C NMR (Carbon):

-

Carbonyls: The

-lactam carbonyl signal (~174 ppm) disappears/shifts. Two distinct amide carbonyl signals for the DKP ring appear in the 165–175 ppm range.

-

Comparative Data Summary

The following table summarizes the key spectral differences to facilitate rapid identification.

| Feature | Amoxicillin (API) | Amoxicillin Diketopiperazine (ADP) | Diagnostic Significance |

| Formula | Isomers (Same MW) | ||

| MW | 365.4 g/mol | 365.4 g/mol | Cannot distinguish by low-res MS |

| MS [M+H]+ | m/z 366 | m/z 366 | Requires MS/MS for fingerprinting |

| Key MS Fragment | m/z 349 (M-NH3) | m/z 160 (DKP core) | m/z 160 is highly abundant in ADP |

| IR Carbonyl | 1775 cm⁻¹ ( | Absent (1660-1690 cm⁻¹ DKP) | Definitive confirmation of ring opening |

| Solubility | Moderate (Acidic/Basic) | Poor (especially at pH 3) | Basis for isolation protocol |

| Regulatory | Active Ingredient | Impurity C (EP) / Related Comp. C (USP) | Must be controlled < 0.15% |

Analytical Workflow Diagram

This workflow describes the logical decision tree for characterizing an unknown impurity suspected to be ADP.

Figure 2: Decision tree for the spectroscopic identification of ADP.

References

-

European Pharmacopoeia (Ph. Eur.) . Amoxicillin Trihydrate Monograph. Impurity C (Amoxicillin Diketopiperazine).[2]

-

United States Pharmacopeia (USP) . Amoxicillin Monograph. Amoxicillin Related Compound C.[1][2][3][4]

-

Lamm, A., et al. (2009) . "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples." Journal of Environmental Science and Health, Part A, 44(14), 1512-1517. Link

- Gozlan, I., et al. "Formation of Amoxicillin Degradation Products in Aqueous Solutions." Chemosphere, 2013.

-

Panghal, S., et al. (2014) .[2] "Synthesis and Characterization of Potential Impurities in Amoxicillin." International Journal of Pharmaceutical Sciences Review and Research, 29(2), 299-302.[2] Link

Sources

Technical Guide: Thermal Degradation Pathway of Amoxicillin to Diketopiperazine (Impurity C)

Executive Summary

The thermal instability of Amoxicillin (AMX) presents a persistent challenge in formulation stability and cold-chain logistics.[1] While hydrolysis of the

Mechanistic Pathway: The Chemistry of Cyclization[1]

The degradation of amoxicillin to diketopiperazine is not a single-step event but a sequential cascade driven by thermodynamic relaxation of the strained

The Two-Stage Cascade[1]

-

Stage I:

-Lactam Hydrolysis (The Trigger) Under thermal stress or catalytic pH conditions, the strained four-membered -

Stage II: Intramolecular Aminolysis (The Cyclization) This is the defining step for DKP formation.[1] The primary amine group on the amoxicillin side chain (attached to the

-carbon) acts as an internal nucleophile.[1] It attacks the peptide bond carbonyl (formerly part of the

Stereochemical Implications

The formation of DKP locks the molecule into a rigid bicyclic structure.[1] Notably, this process can yield diastereomers (epimers at the C-2 position of the piperazine ring), often referred to as the

Pathway Visualization

The following diagram illustrates the sequential transformation and the critical transition states.

Figure 1: Sequential degradation pathway of Amoxicillin to Diketopiperazine (Impurity C).[2][3][4][5]

Thermodynamic & Kinetic Drivers[1]

Understanding the kinetics is essential for predicting shelf-life and setting excursion limits.[1]

Reaction Order and Rate Laws

The degradation of amoxicillin in aqueous solution typically follows pseudo-first-order kinetics (

However, the formation of DKP from Amoxicilloic Acid is dependent on the concentration of the intermediate.[1] In solid-state or high-concentration suspensions, the kinetics may shift toward zero-order due to saturation effects or surface-limited reactivity.[1]

Temperature Dependence (Arrhenius)

Thermal stress exponentially increases the rate of both hydrolysis and cyclization.[1] The activation energy (

| Parameter | Typical Value Range | Mechanistic Insight |

| 60–80 kJ/mol | Moderate thermal barrier; occurs slowly at room temp.[1] | |

| 85–100 kJ/mol | High thermal barrier; DKP spikes significantly at >40°C. | |

| pH Optima | pH 8–10 (Hydrolysis) | Base catalysis rapidly opens the ring.[1] |

| DKP Stability | pH 2–7 | Once formed, the DKP ring is relatively stable in acid.[1] |

The "U-Shape" pH Profile

Amoxicillin stability exhibits a U-shaped pH-rate profile with maximum stability near its isoelectric point (pH ~4.8).[1]

-

Acidic (pH < 2): Rapid hydrolysis to amoxicilloic acid, followed by complex degradation (penillic acid).[1]

-

Alkaline (pH > 8): Rapid hydrolysis; Amoxicilloic acid forms but may not cyclize to DKP efficiently due to deprotonation of the amine, preventing nucleophilic attack.[1]

-

Neutral/Slightly Acidic (pH 4–7) + Heat: This is the "Sweet Spot" for DKP formation.[1] The amine is protonated enough to be stable but capable of attacking the carbonyl under thermal excitation.[1]

Experimental Protocol: Thermal Stress Validation

This protocol is designed not just to degrade the drug, but to isolate the DKP pathway for identification.[1]

Reagents & Equipment

-

API: Amoxicillin Trihydrate (Ph.[1] Eur. / USP grade).

-

Solvent: Phosphate buffer (pH 6.[1]8) to simulate intestinal fluid/neutral conditions favoring DKP.

-

Instrumentation: HPLC with Diode Array Detector (DAD) or LC-MS/MS (Triple Quad).

-

Controls: Amoxicillin EP Impurity C Standard (CAS 94659-47-9).[1]

Step-by-Step Methodology

-

Preparation of Stock Solution: Dissolve Amoxicillin Trihydrate to a concentration of 1.0 mg/mL in pH 6.8 Phosphate Buffer. Note: Use immediate sonication to ensure dissolution before degradation begins.[1]

-

Thermal Stress Induction: Aliquot the solution into amber glass HPLC vials (to exclude photodegradation). Place in a thermostated heating block at 60°C and 80°C .

-

Why these temps? 60°C accelerates the reaction for kinetic plotting (hours); 80°C forces the pathway for impurity isolation (minutes).[1]

-

-

Time-Point Sampling: Withdraw samples at

hours. -

Quenching (Critical Step): Immediately dilute the aliquot 1:1 with cold Acetonitrile (4°C) .

-

Chromatographic Separation:

Workflow Visualization

Figure 2: Workflow for the isolation and quantification of thermally induced DKP.

Analytical Identification

To confirm the presence of DKP (Impurity C) versus other degradants (like Amoxicilloic Acid), specific analytical markers must be used.[1]

Mass Spectrometry (LC-MS/MS)

UV Spectroscopy

DKP has a distinct UV absorption profile compared to the open-chain amoxicilloic acid due to the formation of the piperazine-2,5-dione ring, which alters the conjugation slightly. However, co-elution is common; MS detection is preferred for definitive identification.[1]

References

-

Gallo, M. B. C., et al. (2021).[1][8] "Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules." Journal of the Brazilian Chemical Society, 32(11), 2196-2206.[1] Link

-

Lamm, A., et al. (2009).[1][9] "Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples." Journal of Environmental Science and Health, Part A, 44(14), 1512-1517.[1][9] Link

-

European Pharmacopoeia (Ph.[1] Eur.). "Amoxicillin Trihydrate Monograph: Impurity C." Link[1]

-

LGC Standards. "Amoxicillin Diketopiperazine (Impurity C) Data Sheet." Link

-

Nagy, Z. K., et al. (2022).[1] "Mechanistic Study of Diketopiperazine Formation." National Institutes of Health (PMC).[1] Link

Sources

- 1. Amoxicillin Diketopiperazine | LGC Standards [lgcstandards.com]

- 2. CAS 94659-47-9: Amoxicillin piperazine-2,5-dione [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

analytical methods for amoxicillin diketopiperazine detection by HPLC-MS

Application Note: High-Sensitivity Quantitation of Amoxicillin Diketopiperazine (Amox-DKP) by HPLC-MS/MS

Abstract

Amoxicillin Diketopiperazine (Amox-DKP) is a stable, pharmacologically inactive, yet potentially allergenic degradation product of amoxicillin.[1][2][3] Its detection is complicated by its isomeric nature (MW 365.4 Da) with the parent drug, sharing the same nominal mass and elemental formula (

Introduction

Amoxicillin is a

Unlike the parent drug, Amox-DKP lacks antibacterial activity but retains immunogenic potential, posing risks in both pharmaceutical formulations and food safety (animal tissue residues). Furthermore, its enhanced chemical stability allows it to persist in wastewater effluents where the parent drug would otherwise degrade.

Degradation Pathway

The formation of Amox-DKP involves the nucleophilic attack of the side-chain amino group on the penicilloic acid carbonyl, forming a stable six-membered piperazine-2,5-dione ring.

Figure 1: Degradation pathway of Amoxicillin to Amoxicillin Diketopiperazine (Amox-DKP).[5][6][7]

Method Development Strategy

The Isomer Challenge

Both Amoxicillin and Amox-DKP protonate to form

-

Amoxicillin Fragmentation: Typically yields dominant fragments at m/z 349 (loss of

) and m/z 114 (cleavage of the side chain). -

Amox-DKP Fragmentation: The cyclic DKP structure alters the fragmentation physics. The specific cleavage between the piperazine and thiazolidine rings yields a distinct quantifier ion at m/z 160 (thiazolidine moiety) and a qualifier at m/z 207 .

Chromatographic Separation

Amox-DKP is significantly more hydrophobic than amoxicillin due to the masking of the polar amino and carboxyl groups within the diketopiperazine ring.

-

Column Choice: A C18 column (e.g., Luna Omega Polar or Kromasil C18) provides excellent retention for the hydrophobic DKP while maintaining adequate retention for the polar parent drug.

-

Mobile Phase: Acidic conditions (0.1% Formic Acid) are required to protonate the basic nitrogens for efficient ESI+ ionization and to suppress the ionization of residual carboxylic groups, improving peak shape.

Experimental Protocol

Reagents and Standards

-

Amoxicillin Trihydrate Standard: USP/EP Grade.

-

Amox-DKP Standard: Certified Reference Material (CAS 94659-47-9).[6]

-

Solvents: LC-MS grade Acetonitrile (ACN) and Water.

-

Additives: LC-MS grade Formic Acid.[8]

Sample Preparation

Stability Warning: Amoxicillin degrades rapidly in basic pH. Maintain pH < 6.0 during prep.[9]

For Biological Matrices (Plasma/Tissue):

-

Extraction: Aliquot 1.0 g/mL sample. Add 4 mL of 10 mM Potassium Dihydrogen Phosphate (pH 4.5) . Vortex for 2 min.

-

Deproteinization: Add 1 mL ACN to precipitate proteins. Centrifuge at 10,000 x g for 10 min at 4°C.

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

-

Transfer: Transfer to amber autosampler vials (protect from light).

For Pharmaceutical Formulations:

-

Dissolution: Dissolve powder in Mobile Phase A (Water + 0.1% Formic Acid).

-

Dilution: Dilute to target concentration (e.g., 10 µg/mL) using Mobile Phase A.

LC-MS/MS Conditions

Table 1: HPLC Parameters

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., Phenomenex Luna Omega Polar C18), 100 x 2.1 mm, 1.6 µm |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2 - 5 µL |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Table 2: Gradient Program

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Start Elution |

| 6.0 | 60 | Gradient Ramp |

| 6.1 | 95 | Wash |

| 8.0 | 95 | Hold Wash |

| 8.1 | 5 | Re-equilibration |

| 10.0 | 5 | End Run |

Table 3: MS/MS Source & MRM Parameters | Parameter | Setting | | :--- | :--- | | Ionization | ESI Positive (+) | | Capillary Voltage | 4.0 kV | | Desolvation Temp | 500°C | | Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) | | Amoxicillin | 366.1 | 349.1 | Quantifier | 15 | | | 366.1 | 114.1 | Qualifier | 25 | | Amox-DKP | 366.1 | 160.0 | Quantifier | 22 | | | 366.1 | 207.0 | Qualifier | 18 |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for simultaneous detection of Amoxicillin and Amox-DKP.

Validation & Troubleshooting

Validation Parameters (Guideline)

-

Linearity: 10 ng/mL – 10,000 ng/mL (

). -

Recovery: Expect >85% for DKP in biological matrices due to its higher stability compared to amoxicillin.

-

LOD/LOQ: Typical LOQ for Amox-DKP is ~5 ng/mL using modern Triple Quadrupole MS.

Troubleshooting "From the Bench"

-

Peak Tailing: If Amox-DKP tails, increase the column temperature to 45°C or slightly increase the formic acid concentration (up to 0.2%) to suppress secondary interactions.

-

Ghost Peaks: Amoxicillin can degrade on-column if the run time is too long or the column is contaminated with basic residues. Ensure the injector needle wash is acidic (e.g., 50:50 MeOH:Water + 0.1% FA).

-

Isomer Confirmation: If in doubt, compare the ratio of 160/207 transitions. This ratio is unique to DKP and stable across concentrations.

References

-

Nagele, E. & Moritz, R. (2005).[4][5] Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS and accurate mass determination. Journal of the American Society for Mass Spectrometry.[5]

-

Lamm, A. et al. (2009).[1] Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Journal of Environmental Science and Health, Part A.

-

Reyns, T. et al. (2008).[4] Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

-

Liu, Y. et al. (2022).[10] A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats. Molecules.

-

PubChem. Amoxicillin diketopiperazine Compound Summary. National Library of Medicine. [7]

Sources

- 1. Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Amoxicillin Diketopiperazine (Mixture of Diastereomers) | 94659-47-9 [chemicalbook.com]

- 7. Amoxicillin diketopiperazine | C16H19N3O5S | CID 12087378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

quantification of amoxicillin diketopiperazine in pharmaceutical formulations

Application Note: Quantification of Amoxicillin Diketopiperazine (ADP) in Pharmaceutical Formulations

Executive Summary & Scientific Context

Amoxicillin is a semi-synthetic penicillin susceptible to degradation pathways that compromise drug potency and safety.[1] While hydrolysis to amoxicilloic acid is the primary degradation route, the formation of Amoxicillin Diketopiperazine (ADP) represents a critical, often overlooked stability failure mode.

ADP is formed via intramolecular aminolysis , where the free amino group of the phenylglycine side chain attacks the

Why This Matters:

-

Immunogenicity: The formation of new cyclic epitopes (diketopiperazines) can trigger hypersensitivity reactions distinct from the parent penicilloyl determinants.

-

Regulatory Compliance: USP and EP monographs impose strict limits on "Related Substances."[1] ADP is a specified impurity that requires resolution from the parent peak and amoxicilloic acid.

-

Quantification Challenge: ADP is amphoteric and polar, making retention on standard C18 columns difficult without precise pH control.[1]

Mechanistic Insight: The Degradation Pathway

To quantify ADP, one must understand its origin.[1] The following diagram illustrates the competitive degradation pathways. Note that ADP formation is an alternative to the standard hydrolysis pathway.

Figure 1: Mechanistic pathway of Amoxicillin degradation. The green path highlights the specific formation of ADP via intramolecular cyclization.

Method Development Strategy

Successful separation relies on manipulating the ionization state of the amphoteric amoxicillin molecule (pKa values approx. 2.8, 7.2, and 9.6).